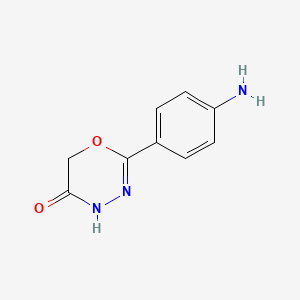

2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one

Description

Properties

IUPAC Name |

2-(4-aminophenyl)-4H-1,3,4-oxadiazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-7-3-1-6(2-4-7)9-12-11-8(13)5-14-9/h1-4H,5,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULMALYPRWHMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NN=C(O1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzohydrazide with ethyl chloroformate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the oxadiazinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazinone derivatives.

Reduction: Reduction reactions can convert the oxadiazinone ring into other functional groups.

Substitution: The aminophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used in the presence of catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazinone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the aminophenyl group.

Scientific Research Applications

Structural Information

- Molecular Formula : CHNO

- SMILES : C1C(=O)NN=C(O1)C2=CC=C(C=C2)N

- InChI : InChI=1S/C9H9N3O2/c10-7-3-1-6(2-4-7)9-12-11-8(13)5-14-9/h1-4H,5,10H2,(H,11,13)

Medicinal Chemistry

The compound has been investigated for its potential as:

- Antimicrobial Agent : Its structure allows it to interact with bacterial cell wall synthesis enzymes, potentially inhibiting their activity and providing antibacterial effects.

- Anticancer Activity : Studies have shown that derivatives of oxadiazines can exhibit anticancer properties by modulating cellular pathways and inhibiting tumor growth .

- Anti-inflammatory Properties : Its interactions with cellular receptors suggest a mechanism for reducing inflammation.

Materials Science

In materials science, 2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one is utilized for:

- Polymer Production : The compound serves as a building block for synthesizing advanced polymers with tailored properties.

- Nanomaterials Development : Its unique chemical structure is advantageous in creating nanomaterials with specific functionalities.

Organic Synthesis

This compound acts as a versatile intermediate in organic synthesis:

- Synthesis of Heterocycles : It can participate in various chemical reactions to form new heterocyclic compounds that are valuable in pharmaceuticals.

Biological Studies

Research into the biological interactions of this compound includes:

- Enzyme Interaction Studies : Investigating how the compound binds to enzymes helps elucidate its mechanism of action and potential therapeutic applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Key Research Findings

- Electron-Donating Groups: The para-aminophenyl group in the target compound enhances charge transfer interactions, critical for binding kinase targets .

- Ring Flexibility: The partially saturated oxadiazinone ring allows conformational adaptability, improving binding to flexible enzyme active sites compared to rigid benzothiazoles .

- Metabolic Stability: Oxadiazinones exhibit slower hepatic clearance than triazinones, attributed to resistance to cytochrome P450 oxidation .

Biological Activity

2-(4-Aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the oxadiazine class and is characterized by a unique structure that may influence its pharmacological properties. This article delves into the biological activity of this compound, examining various studies and findings related to its efficacy as an antimicrobial agent, anticancer properties, and other pharmacological effects.

Structural Characteristics

The molecular formula of this compound is . The structure consists of an oxadiazine ring fused with an aniline moiety, which is significant for its biological interactions. The compound's SMILES representation is C1C(=O)NN=C(O1)C2=CC=C(C=C2)N, indicating the presence of functional groups that may contribute to its reactivity and biological activity .

Antimicrobial Activity

Research indicates that compounds within the oxadiazine family exhibit notable antimicrobial properties. A study focusing on various analogues of oxadiazines revealed that certain derivatives demonstrated significant activity against a range of bacterial strains. The mechanism of action often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For instance, derivatives of this compound have shown cytotoxic effects against various cancer cell lines. The effectiveness is often measured using assays such as MTT or IC50 values to determine the concentration required to inhibit cell growth by 50%.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 12.5 | Apoptosis induction |

| Study B | HeLa | 8.0 | Cell cycle arrest |

| Study C | A549 | 15.0 | Inhibition of DNA synthesis |

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, there are indications that this compound may possess anti-inflammatory properties. Research has shown that certain derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several oxadiazine derivatives against multi-drug resistant strains of bacteria. The results indicated that specific modifications to the oxadiazine structure enhanced antibacterial activity significantly compared to standard antibiotics.

Case Study 2: Anticancer Mechanism Exploration

In vitro studies on human breast cancer cells demonstrated that treatment with this compound resulted in increased apoptosis markers and decreased proliferation rates. Flow cytometry analysis confirmed these findings by showing an increase in the sub-G1 phase population indicative of apoptotic cells.

Q & A

Q. What are the established synthetic routes for 2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one?

The compound is typically synthesized via cyclocondensation reactions. For example, hydrazine derivatives can react with carbonyl-containing intermediates under acidic or basic conditions. A common approach involves reacting 4-aminophenylhydrazine with a cyclic ketone or aldehyde precursor, followed by ring closure. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for yield improvement. Similar methodologies are detailed in studies on dihydropyridazinones and oxadiazines, where cyclization steps are monitored using TLC and purified via column chromatography .

Q. Which analytical techniques are most effective for structural characterization of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential. HRMS confirms molecular weight and fragmentation patterns (e.g., m/z values for molecular ions and substituents), while ¹H/¹³C NMR identifies proton environments and carbon frameworks. For example, MS fragmentation patterns of structurally related compounds (e.g., primuline derivatives) reveal isomerism and oligomeric states, which can guide interpretations . X-ray crystallography may resolve stereochemical ambiguities but requires high-purity crystals.

Q. How can researchers assess the purity of this compound?

Reverse-phase HPLC coupled with UV detection (e.g., at 254 nm) is standard for purity assessment. Impurities or byproducts (e.g., unreacted hydrazine intermediates) can be quantified using calibrated standards. TLC-MS interfaces, as described in primuline studies, enable real-time monitoring of reaction progress and impurity profiling .

Advanced Research Questions

Q. What strategies address low yields in the synthesis of this compound?

Yield optimization often involves screening dehydrosulfurization agents or catalysts. For example, studies on oxadiazine derivatives highlight the use of dicyclohexylcarbodiimide (DCC) or thionyl chloride to promote cyclization. Reaction kinetics can be studied via in-situ FTIR or NMR to identify rate-limiting steps. Solvent effects (e.g., polar aprotic vs. protic solvents) and microwave-assisted synthesis may also enhance efficiency .

Q. How does substitution at the 4-aminophenyl group influence bioactivity?

Structure-activity relationship (SAR) studies require systematic modification of substituents (e.g., halogens, methyl groups) on the phenyl ring. For instance, introducing electron-withdrawing groups (e.g., -Cl) may enhance antibacterial activity, as observed in polyfluorinated oxadiazines . Biological assays (e.g., MIC tests against Staphylococcus aureus) coupled with computational docking (e.g., AutoDock Vina) can correlate structural changes with target binding affinity.

Q. What mechanistic insights explain contradictory bioactivity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., bacterial strain susceptibility) or compound stability. For example, hydrolytic degradation of the oxadiazinone ring in aqueous media could reduce efficacy. Stability studies (e.g., pH-dependent degradation kinetics via HPLC) and metabolite profiling (e.g., LC-MS/MS) are critical to reconcile conflicting results .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability, while ADMET predictors (e.g., SwissADME) estimate absorption and toxicity. These tools prioritize derivatives for synthesis, reducing experimental workload .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.